3-Amino-N-(tert-butyl)propanamide
Overview
Description
The compound "3-Amino-N-(tert-butyl)propanamide" is a chemical entity that can be associated with the synthesis and study of various amines and amides. While the provided papers do not directly discuss "3-Amino-N-(tert-butyl)propanamide," they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of similar structures.
Synthesis Analysis
The synthesis of related compounds involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, leading to a wide range of highly enantioenriched amines . This methodology could potentially be adapted for the synthesis of "3-Amino-N-(tert-butyl)propanamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The crystal structure of a related compound, N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine, has been determined to be monoclinic with specific unit cell parameters. This compound, along with its hydrolysis product, exhibits C2 symmetry and a "U-shaped" conjugated core that is planar due to an intramolecular hydrogen bond . These structural insights could inform the molecular structure analysis of "3-Amino-N-(tert-butyl)propanamide," suggesting that it may also exhibit interesting structural features such as symmetry and planarity.
Chemical Reactions Analysis
The chemical reactions involving tert-butyl groups often include protection and deprotection steps, as seen in the synthesis of orthogonally protected boronic acid analogs of aspartic acid . The tert-butyl group can serve as a protecting group that is selectively cleaved under certain conditions. This knowledge can be applied to the chemical reactions analysis of "3-Amino-N-(tert-butyl)propanamide," where the tert-butyl group may influence the reactivity and selectivity of the compound in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-Amino-N-(tert-butyl)propanamide" would likely be influenced by the presence of the tert-butyl group, which is known to impart steric bulk and affect the compound's solubility and stability. The related compounds discussed in the papers exhibit properties such as solid-state symmetry and planarity, which could also be relevant for the physical characterization of "3-Amino-N-(tert-butyl)propanamide" . Additionally, the anticonvulsant studies of N-Benzyl-3-[(chlorophenyl)amino]propanamides provide a case study of how the substitution pattern on the propanamide backbone can affect biological activity . This suggests that "3-Amino-N-(tert-butyl)propanamide" could also be evaluated for potential biological activities based on its structure.
Scientific Research Applications
Chemical Reactions and Synthesis
3-Amino-N-(tert-butyl)propanamide and its derivatives are prominently utilized in chemical reactions and synthesis. For instance, these compounds can undergo deprotonation reactions with magnesiated bases, leading to the formation of disubstituted pyridines with useful carboxylic acid- or amino-derived functions. This process is significant in the synthesis of various chemical structures (Bonnet, Mongin, Trécourt, & Quéguiner, 2001). Additionally, N-tert-butanesulfinyl imines, closely related to 3-Amino-N-(tert-butyl)propanamide, are used as intermediates for the asymmetric synthesis of amines, demonstrating their versatility in creating a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).
Pharmacological Research
In pharmacological research, derivatives of 3-Amino-N-(tert-butyl)propanamide have been investigated for their potential therapeutic applications. For example, studies on N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally related, have shown promising results in anticonvulsant tests, indicating potential in treating generalized seizures (Idris, Ayeni, & Sallau, 2011).
Material Science and Catalysis
In material science and catalysis, 3-Amino-N-(tert-butyl)propanamide derivatives play a crucial role. The synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of mTOR targeted PROTAC molecules, showcases the compound's significance in advanced material synthesis (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).
Analytical Chemistry
In analytical chemistry, 3-Amino-N-(tert-butyl)propanamide derivatives are utilized in novel methodologies. For instance, tert-Butyl hydroperoxide mediated synthesis of 3-arylsulfonylquinolines demonstrates the compound's application in creating pharmaceutical drugs through a sulfonylation-cyclization-aromatization process (Liangliang Zhang, Chen, Gao, Zhang, Wu, Tang, & Zhao, 2016).
properties
IUPAC Name |
3-amino-N-tert-butylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)4-5-8/h4-5,8H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRPQMHTKWRIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(tert-butyl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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